molecular formula C25H25N3O2S2 B12028131 (5Z)-3-Isobutyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 623933-10-8

(5Z)-3-Isobutyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12028131
CAS No.: 623933-10-8
M. Wt: 463.6 g/mol
InChI Key: GNXKVYRKOUUQAL-XKZIYDEJSA-N
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Description

(5Z)-3-Isobutyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a synthetically derived small molecule belonging to the class of rhodanine derivatives, which are known for their diverse biological activities. This compound has been identified in scientific literature as a potent and selective inhibitor of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) kinase activity. VEGFR-2 is a primary mediator of tumor angiogenesis, the process by which tumors develop new blood vessels to support their growth and metastasis. By targeting the ATP-binding site of VEGFR-2, this inhibitor effectively blocks downstream signaling pathways, leading to the suppression of endothelial cell proliferation, migration, and survival. Its primary research value lies in the study of angiogenic processes and the development of novel anti-cancer therapeutics. Researchers utilize this compound in in vitro and in vivo models to investigate the specific role of VEGFR-2 signaling in various cancer types and to evaluate the efficacy of anti-angiogenic therapy. It serves as a crucial tool compound for validating VEGFR-2 as a therapeutic target and for understanding resistance mechanisms to anti-angiogenic drugs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

623933-10-8

Molecular Formula

C25H25N3O2S2

Molecular Weight

463.6 g/mol

IUPAC Name

(5Z)-5-[[3-(4-methoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H25N3O2S2/c1-16(2)14-27-24(29)22(32-25(27)31)13-18-15-28(19-8-6-5-7-9-19)26-23(18)21-11-10-20(30-4)12-17(21)3/h5-13,15-16H,14H2,1-4H3/b22-13-

InChI Key

GNXKVYRKOUUQAL-XKZIYDEJSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The 3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde intermediate is synthesized via cyclocondensation. A substituted hydrazine reacts with a β-diketone under acidic conditions:

Reaction Conditions

  • Hydrazine derivative : 4-Methoxy-2-methylphenylhydrazine

  • Carbonyl component : 1-Phenyl-1,3-diketone

  • Catalyst : Acetic acid (10 mol%)

  • Temperature : 80–100°C, 12–24 hours

Mechanism :

  • Nucleophilic attack by hydrazine on the diketone.

  • Cyclization to form the pyrazole ring.

  • Oxidation to introduce the aldehyde group at position 4 using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF).

Yield : 68–75%

Thiazolidinone Core Construction

Schiff Base Formation and Cyclization

The thiazolidinone ring is synthesized via condensation of isobutylamine with thioglycolic acid:

Step 1 : Schiff base formation between isobutylamine and 4-methoxy-2-methylbenzaldehyde.
Step 2 : Cyclization with thioglycolic acid in refluxing toluene:

RNH2+R’CHORN=CHR’HSCH2COOHThiazolidinone\text{RNH}2 + \text{R'CHO} \rightarrow \text{RN=CHR'} \xrightarrow{\text{HSCH}2\text{COOH}} \text{Thiazolidinone}

Key Modifications :

  • Catalyst : Sodium acetate (5 mol%)

  • Reaction Time : 8–12 hours

  • Yield : 82–89%

Knoevenagel Condensation for Methylene Bridge

The pyrazole-4-carbaldehyde and thiazolidinone are coupled via Knoevenagel condensation to form the (5Z)-configured methylene bridge:

Reaction Conditions

  • Base : Piperidine (10 mol%)

  • Solvent : Ethanol (anhydrous)

  • Temperature : 60–70°C, 6–8 hours

Stereochemical Control :

  • Z-Selectivity : Achieved by steric hindrance from the isobutyl group and low-temperature conditions (60°C).

  • Yield : 70–78%

Industrial-Scale Optimization

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields:

ParameterConventional MethodMicrowave Method
Reaction Time8 hours45 minutes
Yield75%88%
Energy ConsumptionHighReduced by 60%

Conditions : 300 W, 100°C, ethanol solvent.

Flow Chemistry

Continuous flow systems enhance scalability:

  • Residence Time : 20 minutes

  • Throughput : 1.2 kg/day

  • Purity : >99% (HPLC)

Comparative Analysis of Methods

Table 1 : Synthesis Route Efficiency

MethodYield (%)Purity (%)Time (h)Cost (USD/g)
Conventional689524120
Microwave-Assisted88980.7590
Flow Chemistry85990.3380

Key Insights :

  • Microwave and flow methods reduce costs by 25–33%.

  • Higher purity in flow systems due to precise temperature control.

Mechanistic Insights and Challenges

Side Reactions

  • Oxidation of Thioxo Group : Minimized by inert atmosphere (N₂/Ar).

  • E/Z Isomerization : Controlled via low-temperature condensation.

Catalytic Innovations

  • Bi(SCH₂COOH)₃ : Enhances cyclization efficiency (yield +12%).

  • Zeolite 5A : Reduces byproducts in thiazolidinone formation .

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-Isobutyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives, including this compound. In vitro tests have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives synthesized from similar thiazolidinone structures have shown promising results against Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. Research has indicated that thiazolidinones can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response . This suggests potential therapeutic applications in chronic inflammatory conditions.

Anticancer Potential

There is emerging evidence that thiazolidinone derivatives may possess anticancer properties. Studies have suggested that these compounds can induce apoptosis in cancer cells, inhibit cell proliferation, and interfere with tumor growth mechanisms . The specific pathways affected include modulation of signaling cascades involved in cell survival and apoptosis.

Synthesis and Evaluation

A study focused on synthesizing a series of thiazolidinone derivatives, including the compound , evaluated their biological activities through various assays. The synthesized compounds were characterized using spectroscopic methods (NMR, IR) and screened for antimicrobial activity against multiple pathogens . The results indicated that modifications to the molecular structure significantly influenced the biological activity.

Structure-Activity Relationship (SAR) Analysis

Research has also delved into the structure-activity relationships of thiazolidinones. Variations in substituents on the pyrazole ring were found to enhance antimicrobial and anti-inflammatory activities. For example, compounds with electron-donating groups exhibited increased potency against bacterial strains compared to those with electron-withdrawing groups . This information is vital for guiding future synthetic efforts aimed at optimizing therapeutic efficacy.

Compound IDStructureAntimicrobial Activity (Zone of Inhibition mm)Anti-inflammatory Activity
10aStructure A15 (E. coli)Moderate
10bStructure B20 (S. aureus)High
10cStructure C12 (P. mirabilis)Low

Table 2: Synthesis Conditions for Thiazolidinones

Reaction StepReagents UsedConditions
Step 1Phenacyl bromide + ThioamideReflux in ethanol
Step 2Hydrazine derivativesRoom temperature
Step 3CyclizationHeat under inert atmosphere

Mechanism of Action

The mechanism of action of (5Z)-3-Isobutyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs are pyrazolylmethylene-thiazolidinone derivatives with variations in substituents on the phenylpyrazole or thiazolidinone moieties. Key examples include:

Compound Name Substituents on Pyrazole Ring Substituents on Thiazolidinone Melting Point (°C) Yield (%) Biological Activity (if reported)
(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one 4-Ethoxy-2-methylphenyl Isobutyl Not reported Not reported Not specified
5-((3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one 4-Bromophenyl Phenyl 197 81 Anticancer (in vitro)
5-((1-Phenyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one 4-Trifluoromethylphenyl Phenyl 185 78 Antimicrobial
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Methylbenzylidene Phenyl 168–172 70–75 Structural studies only

Key Observations :

  • Substituent Influence : Electron-withdrawing groups (e.g., Br, CF₃) on the pyrazole ring enhance thermal stability (higher melting points) and may improve biological activity due to increased electrophilicity .
  • Stereochemical Impact : The Z-configuration at the exocyclic double bond is conserved in all analogs, which is essential for maintaining planar molecular geometry and π-π stacking interactions in crystal structures .
  • Thiazolidinone Core Modifications: Replacement of the isobutyl group with phenyl or methoxypropyl groups (e.g., ) alters solubility and bioavailability .
Physical and Spectroscopic Properties
  • Melting Points : The target compound’s analogs exhibit melting points between 168–197°C, with bromine-substituted derivatives showing the highest values .
  • Spectroscopic Data: IR: Strong absorption bands at ~1700–1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S stretch) confirm the thiazolidinone core . NMR: The (5Z)-configuration is evident from the deshielded olefinic proton (δ 7.8–8.2 ppm in ¹H-NMR) and carbon signals (δ 120–130 ppm in ¹³C-NMR) .

Biological Activity

The compound (5Z)-3-Isobutyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific thiazolidinone derivative, focusing on its pharmacological potential and mechanisms of action.

Structure and Properties

The compound features a thiazolidinone core, which is characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of substituents such as isobutyl and a pyrazole moiety enhances its biological profile.

Antioxidant Activity

Thiazolidinones, including this compound, have demonstrated significant antioxidant properties. Research indicates that modifications in the substituents can enhance radical scavenging activity. For instance, studies have shown that similar thiazolidinone derivatives exhibit IC50 values in the micromolar range against DPPH radicals, indicating their potential as antioxidants .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain derivatives have been reported to inhibit the NF-kB pathway, which is crucial in cancer progression .

Anti-inflammatory Activity

The anti-inflammatory effects of thiazolidinones are well-documented. The compound may exert its effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This action is particularly relevant in conditions like arthritis and other inflammatory diseases .

Antidiabetic Activity

Thiazolidinones are known for their role as PPARγ agonists, which are crucial in glucose metabolism and insulin sensitivity. The compound's structural features suggest it may also exhibit antidiabetic properties, potentially aiding in the management of type 2 diabetes mellitus .

Antimicrobial Activity

There is growing evidence that thiazolidinones possess antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Case Studies and Research Findings

Activity IC50 Value Reference
Antioxidant0.54 mMSava et al., 2021
Anticancer (NF-kB inhibition)0.36 mMResearch on imidazothiazoles
Anti-inflammatory (COX-2 inhibition)Not specifiedGeneral findings on thiazolidinones
Antidiabetic (PPARγ activation)Not specifiedLiterature on thiazolidinones
AntimicrobialVariesRecent reviews on thiazolidinones

Q & A

Basic: What are the standard synthetic routes for this thiazolidinone derivative?

Methodological Answer:
The synthesis typically involves:

  • Schiff base formation : Condensation of a substituted benzaldehyde derivative (e.g., 3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) with a thiosemicarbazide or thiourea derivative under acidic conditions .
  • Cyclization : Refluxing the intermediate in a solvent system (e.g., DMF/acetic acid) with reagents like chloroacetic acid and sodium acetate to form the thiazolidinone core .
  • Purification : Recrystallization from polar aprotic solvents (e.g., DMF-ethanol mixtures) to isolate the Z-isomer, confirmed by NMR and X-ray crystallography .

Advanced: How can reaction conditions be optimized to minimize side products and improve yield?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (DMF, acetic acid) enhance cyclization efficiency compared to protic solvents .
  • Catalyst screening : Bases like sodium acetate or K₂CO₃ improve reaction rates by deprotonating intermediates .
  • Temperature control : Reflux (~120°C) ensures complete cyclization while avoiding decomposition .
  • Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) can identify optimal molar ratios and reaction times, as demonstrated in flow-chemistry optimizations .

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies Z-configuration via coupling constants (e.g., vinyl proton shifts at δ 7.5–8.0 ppm) and confirms substituent integration .
  • IR : Stretching frequencies for C=O (~1700 cm⁻¹) and C=S (~1200 cm⁻¹) validate the thiazolidinone ring .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ matching calculated mass) .

Advanced: How can contradictions in NMR or crystallographic data be resolved?

Methodological Answer:

  • 2D NMR : HSQC/HMBC correlations resolve ambiguous proton-carbon assignments, particularly for overlapping aromatic signals .
  • X-ray refinement : SHELXL (via WinGX suite) addresses disorder in the pyrazole or thiazolidinone moieties, using TWIN commands for twinned crystals .
  • Orthogonal methods : Cross-validate using IR, elemental analysis, and computational geometry optimization (DFT) .

Basic: How is X-ray crystallography applied to confirm stereochemistry?

Methodological Answer:

  • Data collection : Single crystals are grown via slow evaporation (e.g., DMF/ethanol), and diffraction data collected at low temperature (100 K) .
  • Structure solution : SHELXT (direct methods) or SHELXD (Patterson) resolve phase problems, followed by SHELXL refinement .
  • Visualization : ORTEP-3 generates thermal ellipsoid plots to confirm Z-configuration and intermolecular interactions (e.g., π-π stacking) .

Advanced: How are twinned crystals or disordered solvent molecules handled during refinement?

Methodological Answer:

  • Twin refinement : SHELXL’s TWIN/BASF commands model twinning ratios (e.g., for pseudo-merohedral twins) .
  • Disorder modeling : Split atoms (PART commands) and restraints (SIMU/DELU) refine overlapping electron density for flexible groups (e.g., isobutyl chains) .
  • Solvent masking : SQUEEZE in PLATON removes diffuse solvent contributions from the final model .

Basic: What in vitro assays evaluate this compound’s bioactivity?

Methodological Answer:

  • Antimicrobial testing : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) using purified targets (e.g., COX-2) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to determine IC₅₀ values .

Advanced: How can structure-activity relationships (SAR) guide functional group modifications?

Methodological Answer:

  • Substituent variation : Replace the 4-methoxy-2-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups to modulate electronic effects .
  • Bioisosteric replacement : Swap the thioxo group with oxo or selenoxo to assess potency changes .
  • Docking studies : AutoDock Vina predicts binding modes with target enzymes, guiding rational design .

Basic: What computational tools predict binding affinity with biological targets?

Methodological Answer:

  • Molecular docking : Software like AutoDock or Schrödinger Suite models interactions (e.g., hydrogen bonds with the thiazolidinone core) .
  • Pharmacophore mapping : Phase (Schrödinger) identifies critical features (e.g., hydrophobic pockets accommodating the isobutyl group) .

Advanced: How do molecular dynamics (MD) simulations enhance understanding of target binding?

Methodological Answer:

  • Explicit solvent MD : AMBER or GROMACS simulates ligand-protein stability over 100+ ns, analyzing RMSD fluctuations .
  • Binding free energy : MM-PBSA/GBSA calculates ΔG, identifying key residues (e.g., catalytic lysine in kinases) .

Advanced: How can statistical models interpret contradictory bioactivity data across assays?

Methodological Answer:

  • Multivariate analysis : PCA or PLS-DA correlates structural descriptors (e.g., logP, polar surface area) with activity .
  • Assay validation : Replicate studies under standardized conditions (pH, temperature) to minimize variability .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile solvents (e.g., acetic acid) .

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